

AZD1222 Vaccine: A Comparative Guide to Cross-Neutralization of SARS-CoV-2 Variants

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This guide provides a comprehensive comparison of the cross-neutralizing capabilities of the AZD1222 (ChAdOx1 nCoV-19) vaccine against various SARS-CoV-2 variants of concern. The data presented is compiled from multiple studies to offer an objective overview of the vaccine's performance, supported by detailed experimental methodologies.

Quantitative Analysis of Neutralizing Antibody Responses

The AZD1222 vaccine has been shown to elicit neutralizing antibodies (nAbs) with cross-neutralizing activity against several SARS-CoV-2 variants of concern (VOCs), including the highly mutated Omicron variant.[1] Despite variations in serum neutralization titers, monoclonal antibodies (mAbs) with potent neutralizing activity have been isolated from vaccinated individuals.[1][2]

A study isolating 44 anti-SARS-CoV-2 mAbs from an individual who received two doses of AZD1222 with a 12-week interval demonstrated that 59.1% of these mAbs displayed neutralizing activity.[1] The majority of these neutralizing antibodies were specific to the Receptor Binding Domain (RBD) (80.8%) and the N-terminal domain (NTD) (15.5%).[1]

Neutralizing Antibody Titers (ID50) Against SARS-CoV-2 Variants





The following table summarizes the 50% inhibitory dilution (ID50) titers of serum from an AZD1222-vaccinated individual against different SARS-CoV-2 variants four months after the second dose.

Variant	Lineage	Serum Neutralization Titer (ID50)
Wild-Type	Wuhan-Hu-1	~100
Alpha	B.1.1.7	Reduced vs. WT
Beta	B.1.351	Reduced vs. WT
Gamma	P.1	~100
Delta	B.1.617.2	Reduced vs. WT

Data sourced from Seow et al., 2022.

Vaccine Efficacy (VE) Against Symptomatic and Asymptomatic Infection

Clinical studies have evaluated the real-world efficacy of AZD1222 against different variants. The following table presents the vaccine efficacy data from a phase 1b/2 study in South Africa.

Variant	Lineage	Vaccine Efficacy (VE) against Asymptomatic & Symptomatic Infection	Vaccine Efficacy (VE) against Mild- to-Moderate COVID-19
Wild-Type	Ancestral	90.6%	88.5%
Beta	B.1.351	6.7%	8%
Delta	B.1.617.2	77.1%	75.7%

Data sourced from Madhi et al., 2023.



It is noteworthy that the Delta wave in South Africa occurred \geq 9 months after the primary vaccination series, suggesting a good durability of protection offered by AZD1222.

Experimental Protocols

The data presented in this guide are primarily based on two key experimental assays: the Pseudovirus Neutralization Assay and the Live-Virus Neutralization Assay.

Pseudovirus Neutralization Assay (PVNA)

This assay is a widely used method to quantify the neutralizing antibody response against SARS-CoV-2 in a biosafety level 2 (BSL-2) environment.

Principle: Pseudoviruses are chimeric viral particles that consist of a surrogate virus core (e.g., from HIV-1 or VSV) and are engineered to express the Spike (S) protein of the virus of interest, in this case, SARS-CoV-2, on their surface. These particles are replication-incompetent and carry a reporter gene, such as luciferase. When the pseudovirus infects a host cell expressing the ACE2 receptor, the reporter gene is expressed, producing a measurable signal (e.g., light). Neutralizing antibodies in a serum sample will bind to the Spike protein and prevent the pseudovirus from entering the host cells, leading to a reduction in the reporter signal.

General Protocol:

- Pseudovirus Production: Co-transfection of plasmids encoding the viral core, the SARS-CoV 2 Spike protein, and the reporter gene into a producer cell line (e.g., HEK293T).
- Serum Dilution: Serial dilutions of heat-inactivated serum samples from vaccinated individuals are prepared.
- Incubation: The diluted serum is incubated with a fixed amount of pseudovirus.
- Infection: The serum-virus mixture is added to target cells (e.g., ACE2-expressing HEK293T cells).
- Reporter Gene Assay: After a set incubation period (e.g., 24-48 hours), the cells are lysed, and the reporter gene expression is quantified (e.g., by measuring luminescence for luciferase).



 Data Analysis: The 50% inhibitory dilution (ID50) is calculated, which is the serum dilution at which the reporter signal is reduced by 50% compared to the control (virus + cells without serum).

Live-Virus Microneutralization Assay

This assay is the gold standard for measuring neutralizing antibodies as it uses the authentic, replication-competent SARS-CoV-2 virus. This work is conducted in a biosafety level 3 (BSL-3) laboratory.

Principle: This assay measures the ability of antibodies in a serum sample to inhibit the cytopathic effect (CPE) or plaque formation caused by the live SARS-CoV-2 virus in a susceptible cell line.

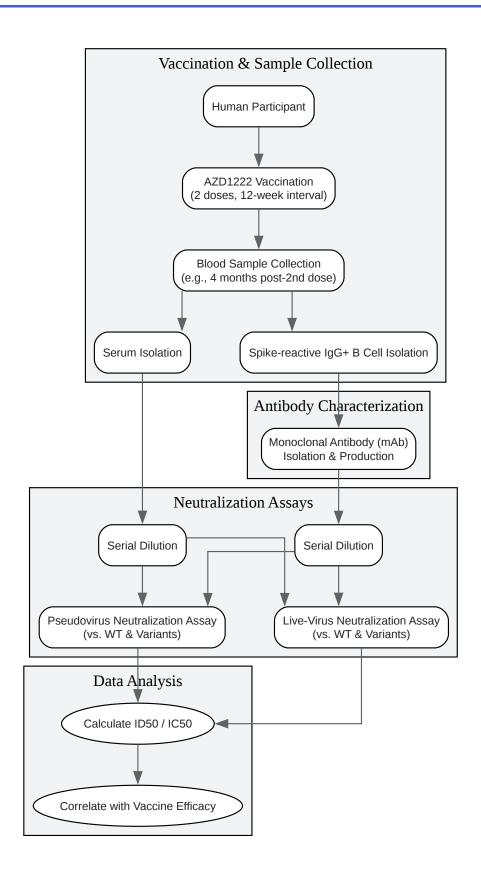
General Protocol:

- Virus Preparation: A standardized stock of the live SARS-CoV-2 variant is prepared.
- Serum Dilution: Serial dilutions of heat-inactivated serum samples are made.
- Incubation: The diluted serum is incubated with a fixed amount of the live virus.
- Infection: The serum-virus mixture is added to a monolayer of susceptible cells (e.g., Vero E6 cells).
- Observation: The cells are incubated for several days and observed for the development of CPE or plaques.
- Data Analysis: The neutralizing antibody titer is determined as the highest serum dilution that completely inhibits CPE or reduces the number of plaques by a certain percentage (e.g., 50% or 90%).

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for assessing the cross-neutralizing antibody response elicited by the AZD1222 vaccine.





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Caption: Workflow for AZD1222 cross-neutralization analysis.



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References

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